REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[C:15]([NH2:16])=[CH:14][C:12](=[O:13])[N:11]([CH2:17][CH2:18][CH3:19])[C:9]2=[O:10])=[CH:4][CH:3]=1.C(O)=O.N([O-])=O.[Na+].S(S([O-])=O)([O-])=O.[Na+].[Na+].[CH:35]([NH2:37])=O>>[CH2:17]([N:11]1[C:12](=[O:13])[C:14]2[NH:37][CH:35]=[N:16][C:15]=2[N:8]([C:5]2[CH:4]=[CH:3][C:2]([Cl:1])=[CH:7][CH:6]=2)[C:9]1=[O:10])[CH2:18][CH3:19] |f:2.3,4.5.6|
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Name
|
|
Quantity
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28 g
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Type
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reactant
|
Smiles
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ClC1=CC=C(C=C1)N1C(=O)N(C(=O)C=C1N)CCC
|
Name
|
|
Quantity
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15.1 mL
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Type
|
reactant
|
Smiles
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C(=O)O
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Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
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N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
C(=O)N
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Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
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S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The temperature was then increased to 100° C.
|
Type
|
ADDITION
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Details
|
After addition
|
Type
|
TEMPERATURE
|
Details
|
the temperature was increased to 190° C.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled
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Type
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EXTRACTION
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Details
|
extracted with chloroform
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Type
|
EXTRACTION
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Details
|
The organic solution was extracted with 2N sodium hydroxide aqueous solution
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Type
|
WASH
|
Details
|
washed with diethyl ether
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Type
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EXTRACTION
|
Details
|
extracted with chloroform
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Type
|
WASH
|
Details
|
The organic extracts were washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)N1C(=O)N(C=2N=CNC2C1=O)C1=CC=C(C=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.5 g | |
YIELD: PERCENTYIELD | 64.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |